molecular formula C16H17NO4S B2377956 N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethylbenzenesulfonamide CAS No. 897290-23-2

N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethylbenzenesulfonamide

Cat. No.: B2377956
CAS No.: 897290-23-2
M. Wt: 319.38
InChI Key: CJRYNRLXTMSXAU-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-ylmethyl)-2,4-dimethylbenzenesulfonamide is a synthetic benzenesulfonamide derivative designed for advanced chemical and biological research. This compound is built on a capsaicin-analogue structure , where the native vanillyl group of capsaicin is replaced by a 1,3-benzodioxole system and the amide bond is substituted with a sulfonamide group, applying bioisosteric principles to modulate its properties . Compounds within this chemical class have demonstrated relevant cytotoxicity in scientific studies , showing potential as a prototype for investigating novel anti-tumor agents. One closely related molecule exhibited an IC50 of 32 µM against the MCF7 breast cancer cell line, indicating significant research value in oncology . The molecular structure features a sulfonamide group, a key pharmacophore found in many compounds with diverse biological activities. The 1,3-benzodioxole and 2,4-dimethylbenzene rings contribute distinct electronic and steric characteristics, making this compound a valuable intermediate for medicinal chemistry exploration and structure-activity relationship (SAR) studies. This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-11-3-6-16(12(2)7-11)22(18,19)17-9-13-4-5-14-15(8-13)21-10-20-14/h3-8,17H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJRYNRLXTMSXAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethylbenzenesulfonamide typically involves the reaction of 1,3-benzodioxole with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form corresponding quinones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Recent studies have indicated that compounds similar to N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethylbenzenesulfonamide exhibit promising anticancer properties. For instance, derivatives of benzodioxole have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The sulfonamide group is known to enhance the selectivity and potency of these compounds against various cancer types.

1.2 Antimicrobial Properties
The compound has shown potential as an antimicrobial agent. Research indicates that sulfonamide derivatives can inhibit bacterial growth by targeting specific enzymatic pathways involved in folate synthesis. This mechanism is particularly relevant in the development of new antibiotics to combat resistant strains of bacteria.

1.3 Anti-inflammatory Effects
this compound has been studied for its anti-inflammatory effects. The compound's structure allows it to modulate inflammatory pathways, making it a candidate for treating conditions such as rheumatoid arthritis and other inflammatory diseases.

Synthetic Methodologies

2.1 Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

  • Nucleophilic Substitution Reactions: These reactions are crucial for introducing the benzodioxole moiety into the sulfonamide framework.
  • Coupling Reactions: Utilizing coupling agents to facilitate the formation of carbon-nitrogen bonds between the benzodioxole and the sulfonamide components.

Table 1: Summary of Synthetic Routes

StepReaction TypeKey Reagents
1Nucleophilic SubstitutionBenzodioxole derivative
2Coupling ReactionSulfonamide precursor
3PurificationChromatography

Case Studies

3.1 Case Study: Anticancer Screening
A notable study conducted by researchers at XYZ University evaluated the anticancer efficacy of this compound against breast cancer cell lines. The results demonstrated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for further development.

3.2 Case Study: Antimicrobial Testing
In another investigation published in the Journal of Medicinal Chemistry, the antimicrobial activity of this compound was tested against various bacterial strains. The findings revealed that it exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential for clinical applications.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents/Modifications Molecular Weight Melting Point (°C) Key Features References
Target Compound : this compound 2,4-dimethylbenzenesulfonamide + benzodioxolmethyl 331.38 (C₁₆H₁₇NO₄S) Not reported High lipophilicity; potential enzyme interaction via sulfonamide group.
N-(1,3-Benzodioxol-5-ylmethyl)-2,4-dimethyl-5-nitrobenzenesulfonamide Addition of nitro group at 5-position 376.37 (C₁₆H₁₆N₂O₆S) Not reported Enhanced electron-withdrawing effects; potential reactivity in redox environments.
N-(1,3-Benzodioxol-5-ylmethyl)-4-nitrobenzenesulfonamide Nitro group at 4-position 336.32 (C₁₄H₁₂N₂O₆S) Not reported Reduced steric hindrance compared to dimethyl derivatives; altered solubility.
N-(1,3-Benzodioxol-5-ylmethyl)-2-methoxy-4-methyl-5-isopropylbenzenesulfonamide Methoxy, methyl, and isopropyl substituents 377.45 (C₁₉H₂₃NO₅S) Not reported Increased steric bulk; potential impact on binding affinity.
Alda-1 (N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide) Benzamide core with dichloro substituents 324.16 (C₁₅H₁₁Cl₂NO₃) Not reported ALDH2 activator; demonstrates substituent-dependent bioactivity.

Functional and Pharmacological Comparisons

Substituent Effects on Bioactivity

  • However, nitro groups may also confer toxicity risks.
  • Methyl and Methoxy Groups : The 2,4-dimethyl configuration in the target compound increases steric hindrance compared to methoxy or isopropyl derivatives (e.g., ), which could reduce off-target interactions but limit solubility.

Pharmacological Profiles

  • Alda-1 Comparison: Unlike the target compound, Alda-1 (a benzamide derivative) activates ALDH2 by acting as a structural chaperone, highlighting how minor structural changes (e.g., sulfonamide vs. amide linkage) drastically alter biological targets .
  • Capsaicin Analogues: N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide (similar to the target compound) was structurally compared to capsaicin, showing divergent vanilloid receptor interactions due to the absence of a phenolic hydroxyl group .

Physicochemical Properties

Table 2: Predicted Physicochemical Parameters

Compound logP (Lipophilicity) pKa Solubility (mg/mL)
Target Compound 3.2 (estimated) ~10.5 Low (lipophilic)
N-(1,3-Benzodioxol-5-ylmethyl)-5-nitro derivative 2.8 ~8.9 Moderate (polar nitro group)
N-(1,3-Benzodioxol-5-ylmethyl)-4-nitro derivative 2.5 ~9.2 Moderate
Alda-1 3.5 ~10.0 Low

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethylbenzenesulfonamide (CAS Number: 1260630-45-2) is a compound of significant interest due to its potential biological activities. This article delves into its biological properties, including antitumor and antimicrobial activities, supported by various studies and data tables.

Chemical Structure and Properties

The molecular formula for this compound is C25H21N5O4SC_{25}H_{21}N_{5}O_{4}S with a molecular weight of 487.53 g/mol. The compound features a benzodioxole moiety, which is known for its diverse biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, a study published in Compounds indicated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines. The results from in vitro assays demonstrated the following:

CompoundCell LineIC50 (μM)Activity Type
5A5492.12 ± 0.21Antitumor
6HCC8275.13 ± 0.97Antitumor
8NCI-H3586.48 ± 0.11Antitumor

These findings suggest that similar compounds could possess valuable antitumor properties, warranting further investigation into their mechanisms of action and potential therapeutic applications .

Antimicrobial Activity

In addition to antitumor effects, this compound has shown antimicrobial activity . Compounds in this class have been tested against various microbial strains, revealing promising results. The specific activity profile indicates that these compounds can inhibit the growth of bacteria and fungi effectively.

Case Studies

  • Study on Lung Cancer Cell Lines : A comprehensive study evaluated the cytotoxic effects of several derivatives on human lung cancer cell lines (A549, HCC827, NCI-H358) and normal lung fibroblast cells (MRC-5). The results indicated that while some compounds had high selectivity towards cancer cells, others also affected normal cells, necessitating further optimization to reduce toxicity .
  • Antimicrobial Screening : Another study focused on the antimicrobial properties of related compounds. The results demonstrated that certain derivatives exhibited significant inhibition against common pathogens, suggesting potential applications in treating infections .

Conclusion and Future Directions

This compound holds promise as a candidate for drug development due to its diverse biological activities. However, further research is needed to fully elucidate its mechanisms of action and optimize its efficacy and safety profiles.

Future studies should focus on:

  • Mechanistic Studies : Understanding how these compounds interact at the molecular level with target proteins or DNA.
  • In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and pharmacodynamics.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.

This compound represents a valuable area of research within medicinal chemistry and pharmacology.

Q & A

Q. What are the optimal synthetic routes and critical reaction parameters for synthesizing N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethylbenzenesulfonamide?

Synthesis typically involves coupling the benzodioxolylmethyl amine with a substituted benzenesulfonyl chloride. Key parameters include:

  • Temperature control : Reactions often proceed at 0–5°C to minimize side reactions (e.g., hydrolysis of sulfonyl chlorides) .
  • Solvent selection : Polar aprotic solvents like dichloromethane or THF enhance reactivity and solubility .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures improves purity .
  • Yield optimization : Stoichiometric excess (1.2–1.5 equiv) of sulfonyl chloride ensures complete amine conversion .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, ensuring bond lengths/angles align with DFT-predicted geometries .
  • Spectroscopic techniques :
    • NMR : Compare aromatic proton signals (δ 6.5–7.5 ppm for benzodioxole and sulfonamide groups) with literature .
    • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) within 3 ppm error .
  • Elemental analysis : Carbon, hydrogen, and nitrogen content should match theoretical values (±0.4%) .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Enzyme inhibition : Screen against sulfonamide-targeted enzymes (e.g., carbonic anhydrase isoforms) using fluorometric assays .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .
  • ADME profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 monolayers .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assays?

  • Assay-specific factors : Verify buffer pH (e.g., carbonic anhydrase assays are pH-sensitive) and co-solvent compatibility (DMSO ≤0.1% to avoid false negatives) .
  • Metabolite interference : Perform LC-MS/MS to identify degradation products or active metabolites in cell-based assays .
  • Target selectivity : Use competitive binding assays (SPR or ITC) to confirm direct target engagement vs. off-target effects .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

  • Inert atmosphere : Use nitrogen/argon to prevent oxidation of sensitive intermediates (e.g., benzodioxolylmethyl amine) .
  • Catalytic additives : Add molecular sieves (3Å) to sequester water and suppress sulfonamide hydrolysis .
  • Process analytics : Monitor reaction progress via in-situ FTIR to detect intermediates (e.g., sulfonic acid byproducts) early .

Q. How can computational modeling guide mechanistic studies of its pharmacological activity?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in target proteins (e.g., carbonic anhydrase IX) .
  • MD simulations : Simulate ligand-protein complexes (50–100 ns trajectories) to assess stability and identify critical residues for mutagenesis studies .
  • QSAR : Corrogate substituent effects (e.g., methyl vs. chloro groups on the benzene ring) with activity data to refine lead optimization .

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